Potent Smoothened (SMO) Antagonism: Target Engagement vs. Regioisomeric Anti-Angiogenic Series
The direct comparator is the SZ derivative series (N-(2-(quinazolin-2-yl)phenyl)benzamides). While the SZ series exhibits significant anti-angiogenic activity in HUVEC and CAM assays, it is not characterized as an SMO inhibitor in available data [1]. Conversely, the drug molecule BMS-833923, which incorporates the N-(4-phenylquinazolin-2-yl)benzamide core, inhibits the binding of BODIPY cyclopamine to SMO with an IC50 of 21 nM . This quantifies a major mechanistic divergence between the regioisomeric cores, demonstrating that the 4-phenyl-2-benzamide arrangement is the privileged substructure for hedgehog pathway inhibition, making the core fragment a critical procurement target for SMO-centric research.
| Evidence Dimension | Target engagement (SMO binding vs. anti-angiogenic phenotype) |
|---|---|
| Target Compound Data | Core of BMS-833923, a potent SMO binder with IC50 of 21 nM |
| Comparator Or Baseline | SZ derivative series (N-(2-(quinazolin-2-yl)phenyl)benzamides); anti-angiogenic but not profiled as SMO binders |
| Quantified Difference | Qualitative mechanistic switch from anti-angiogenesis to direct SMO antagonism, quantified by a 21 nM IC50 for the core-containing drug. |
| Conditions | SMO binding assay (BODIPY-cyclopamine displacement) for BMS-833923; HUVEC cytotoxicity, migration, adhesion, and CAM assay for SZ series [1]. |
Why This Matters
For scientists procuring chemical matter for hedgehog pathway inhibitor screens, this core fragment is validated in a potent drug molecule, whereas the regioisomeric core is not, making it a superior starting point for SMO-targeted medicinal chemistry.
- [1] Sun, M., Lv, N., Li, Z. et al. N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives with potent anti-angiogenesis activities: synthesis and evaluation. J IRAN CHEM SOC 13, 753–761 (2016). View Source
